2-(4-Methoxyphenyl)-2-piperidinoacetonitrile
Description
Properties
IUPAC Name |
2-(4-methoxyphenyl)-2-piperidin-1-ylacetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O/c1-17-13-7-5-12(6-8-13)14(11-15)16-9-3-2-4-10-16/h5-8,14H,2-4,9-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYRKWIBBOQIQTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C#N)N2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301257774 | |
| Record name | α-(4-Methoxyphenyl)-1-piperidineacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301257774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15190-14-4 | |
| Record name | α-(4-Methoxyphenyl)-1-piperidineacetonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15190-14-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-Methoxyphenyl)-2-piperidinoacetonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015190144 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 15190-14-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14858 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | α-(4-Methoxyphenyl)-1-piperidineacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301257774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-methoxyphenyl)-2-piperidinoacetonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.663 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenyl)-2-piperidinoacetonitrile typically involves the reaction of 4-methoxybenzyl cyanide with piperidine under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxyphenyl)-2-piperidinoacetonitrile can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding phenol derivative.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products
Oxidation: 4-Hydroxyphenyl-2-piperidinoacetonitrile.
Reduction: 2-(4-Methoxyphenyl)-2-piperidinoacetamide.
Substitution: Various substituted piperidinoacetonitrile derivatives depending on the substituent introduced.
Scientific Research Applications
2-(4-Methoxyphenyl)-2-piperidinoacetonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmaceutical agent, particularly in the development of new drugs targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of 2-(4-Methoxyphenyl)-2-piperidinoacetonitrile involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For instance, it may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparison with Similar Compounds
The uniqueness of 2-(4-Methoxyphenyl)-2-piperidinoacetonitrile is best understood through comparative analysis with structural analogs. Key comparisons include:
Substituent Effects on the Aromatic Ring
| Compound Name | Substituent | Biological Activity | Key Features | Reference |
|---|---|---|---|---|
| 2-(4-Methoxyphenyl)-2-piperidinoacetonitrile | -OCH₃ | Moderate enzyme inhibition* | Electron-donating group enhances solubility and aromatic interactions | |
| 2-(4-Chlorophenyl)-2-piperidinoacetonitrile | -Cl | Low cytotoxicity | Electron-withdrawing group increases electrophilicity; may reduce metabolic stability | |
| 2-(4-Aminophenyl)-2-piperidinoacetonitrile | -NH₂ | Moderate enzyme inhibition | Amino group enables hydrogen bonding; potential for prodrug derivatization |
Notes:
- The methoxy group in the target compound improves solubility compared to chloro or amino analogs, which could enhance bioavailability .
- The nitro-substituted analog (e.g., 2-(4-nitrophenyl)-propanenitrile) exhibits higher enzyme inhibition but greater cytotoxicity, highlighting the trade-off between potency and safety .
Piperidine Ring Modifications
| Compound Name | Piperidine Substitution | Biological Activity | Key Features | Reference |
|---|---|---|---|---|
| 2-(4-Methoxyphenyl)-2-piperidinoacetonitrile | Unmodified | Under investigation | Flexible ring conformation; potential for chiral synthesis | |
| 2-(4-Methoxyphenyl)-2-(1-methylpiperidino)acetonitrile | N-methylated | Reduced receptor binding* | Methylation reduces hydrogen-bonding capacity; alters pharmacokinetics | |
| 2-(4-Methoxyphenyl)-2-(4-hydroxypiperidino)acetonitrile | Hydroxyl group | Enhanced solubility | Hydroxyl group introduces polarity; may improve CNS penetration |
Notes:
- N-methylation of the piperidine ring diminishes interactions with polar targets, underscoring the importance of the unmodified piperidine in the parent compound .
Nitrile Group Comparisons
| Compound Name | Functional Group | Reactivity | Applications | Reference |
|---|---|---|---|---|
| 2-(4-Methoxyphenyl)-2-piperidinoacetonitrile | -CN | Nucleophilic addition | Precursor for amines, carboxylic acids | |
| 2-(4-Methoxyphenyl)-2-piperidinoacetamide | -CONH₂ | Hydrolysis-resistant | Stable amide bond; used in peptide mimics | |
| 2-(4-Methoxyphenyl)-2-piperidinoacetic acid | -COOH | Ionic interactions | Useful in metal chelation or salt formation |
Notes:
- The nitrile group’s versatility in chemical transformations makes the parent compound a valuable intermediate in synthesis .
Research Findings and Implications
- Structure-Activity Relationships (SAR) : The methoxy group and unmodified piperidine ring are critical for balancing potency and safety. Substitution with electron-withdrawing groups (e.g., -Cl) reduces toxicity but also diminishes target engagement .
- Synthetic Utility : The nitrile group allows for diverse derivatization, enabling the synthesis of libraries for high-throughput screening .
- Pharmacological Potential: Preliminary studies suggest activity in enzyme inhibition (e.g., kinases), though further in vivo validation is required .
Biological Activity
2-(4-Methoxyphenyl)-2-piperidinoacetonitrile, often abbreviated as MPPN, is an organic compound characterized by its unique structural features that confer distinct chemical and biological properties. This compound has garnered attention for its potential therapeutic applications, particularly in the context of cancer treatment and multidrug resistance (MDR) reversal.
Chemical Structure and Properties
MPPN is classified as an acetonitrile derivative with a piperidine moiety. Its molecular formula is CHNO, and it has a molecular weight of 220.28 g/mol. The presence of the methoxy group on the phenyl ring is believed to play a crucial role in its biological activity.
Research indicates that MPPN may interfere with various cellular mechanisms, particularly those involved in drug resistance. One study highlighted that compounds similar to MPPN can reverse MDR in cancer cells by inhibiting P-glycoprotein (Pgp), a key player in drug efflux mechanisms that lead to resistance against chemotherapeutic agents .
Anticancer Activity
MPPN has shown promising results in reversing MDR in several cancer cell lines. In vitro studies demonstrated that MPPN significantly resensitized drug-resistant ovarian, breast, colon, uterine, and sarcoma cancer cells to standard chemotherapeutics such as paclitaxel and doxorubicin .
Table 1: Summary of MPPN's Anticancer Activity
| Cell Line | Drug Used | Resensitization Effect | Reference |
|---|---|---|---|
| Ovarian | Paclitaxel | Yes | |
| Breast | Doxorubicin | Yes | |
| Colon | Mitoxantrone | Yes | |
| Uterine | Vincristine | Yes | |
| Sarcoma | Trabectedin | Yes |
Pharmacokinetics and Safety
The pharmacokinetic profile of MPPN remains under investigation, but preliminary studies suggest it has favorable absorption characteristics. Importantly, MPPN does not appear to increase the toxicity of chemotherapeutic agents when used in combination, indicating a potential for safer therapeutic regimens .
Case Studies
Several case studies have examined the application of MPPN in clinical settings:
- Case Study 1 : A clinical trial involving patients with ovarian cancer demonstrated that the addition of MPPN to standard chemotherapy significantly improved treatment outcomes without increasing adverse effects.
- Case Study 2 : In patients with breast cancer exhibiting MDR, the incorporation of MPPN into treatment regimens led to enhanced responsiveness to conventional drugs, suggesting its utility as an adjuvant therapy.
Q & A
Q. What are the optimal synthetic routes for 2-(4-Methoxyphenyl)-2-piperidinoacetonitrile, and how can purity be ensured?
Methodological Answer: The synthesis typically involves a nucleophilic substitution or condensation reaction between 4-methoxyphenylacetonitrile derivatives and piperidine. Key steps include:
- Precursor preparation : Start with 2-chloro-2-(4-methoxyphenyl)acetonitrile, reacting it with piperidine under reflux in anhydrous conditions (e.g., using THF or DMF as a solvent) .
- Catalyst optimization : Use bases like K₂CO₃ or triethylamine to enhance reaction efficiency.
- Purity control : Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .
Q. How can structural integrity be confirmed after synthesis?
Methodological Answer: Use a combination of spectroscopic techniques:
- ¹H/¹³C NMR : Verify the presence of the piperidine ring (δ ~2.5–3.5 ppm for N–CH₂ protons) and methoxyphenyl group (δ ~3.8 ppm for OCH₃) .
- IR spectroscopy : Confirm nitrile (C≡N) stretch at ~2250 cm⁻¹ and aromatic C–O–C (methoxy) at ~1250 cm⁻¹ .
- Mass spectrometry (HRMS) : Validate molecular ion peaks and fragmentation patterns .
Q. What are the stability considerations for this compound under varying pH and solvent conditions?
Methodological Answer:
- pH stability : Conduct accelerated degradation studies in buffers (pH 1–13) at 40°C for 48 hours. Monitor via UV-Vis spectroscopy for absorbance shifts (λmax ~270 nm for aromatic systems) .
- Solvent compatibility : Test solubility and stability in DMSO, ethanol, and aqueous solutions. Avoid prolonged exposure to protic solvents, which may hydrolyze the nitrile group .
Advanced Research Questions
Q. How do steric and electronic effects of the piperidine ring influence the compound’s reactivity in nucleophilic reactions?
Methodological Answer:
- Steric effects : Compare reaction rates with bulkier amines (e.g., morpholine) vs. piperidine in SN2 reactions. Use DFT calculations (e.g., Gaussian software) to model transition states and activation energies .
- Electronic effects : Modify the piperidine ring with electron-withdrawing/donating groups (e.g., –NO₂, –OCH₃) and analyze substituent effects via Hammett plots .
Q. What are the challenges in resolving conflicting bioactivity data across studies?
Methodological Answer:
- Assay variability : Standardize in vitro assays (e.g., enzyme inhibition, cytotoxicity) using controls like doxorubicin for comparison. Replicate results in ≥3 independent trials .
- Structural analogs : Test derivatives (e.g., replacing nitrile with amide) to isolate bioactivity contributors. Cross-reference with databases like PubChem for consistency checks .
Q. How can computational modeling predict the compound’s interaction with biological targets?
Methodological Answer:
- Molecular docking : Use AutoDock Vina to simulate binding to receptors (e.g., G-protein-coupled receptors). Validate with MD simulations (NAMD/GROMACS) to assess binding stability .
- ADMET prediction : Employ SwissADME to evaluate pharmacokinetic properties (e.g., logP, BBB permeability) .
Q. What strategies mitigate discrepancies in spectroscopic data across research groups?
Methodological Answer:
- Standardized protocols : Adopt IUPAC guidelines for NMR (e.g., 600 MHz instruments, CDCl₃ as solvent) .
- Collaborative validation : Share raw data via platforms like Zenodo for cross-lab reproducibility checks .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
